molecular formula C20H16Br2N2O3 B11536355 2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11536355
M. Wt: 492.2 g/mol
InChI Key: JDAXBVLWKQCJDM-FOKLQQMPSA-N
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Description

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of brominated phenoxy and naphthylmethylidene groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps:

    Bromination: The starting material, 4-methoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2,6-dibromo-4-methoxyphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form 2-(2,6-dibromo-4-methoxyphenoxy)acetic acid.

    Hydrazide Formation: The acetic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation: Finally, the hydrazide is condensed with naphthalen-1-carbaldehyde under reflux conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and etherification steps, and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazide groups.

    Reduction: Reduction reactions can target the naphthylmethylidene group, converting it to a more saturated form.

    Substitution: The bromine atoms in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Reduced forms of the naphthylmethylidene group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its brominated phenoxy group makes it a useful intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or probes for studying biochemical pathways.

Medicine

Industry

In industry, this compound could be used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dibromo-4-methoxyphenoxy)acetic acid
  • Naphthalen-1-carbaldehyde
  • 2,6-dibromo-4-methoxyphenol

Uniqueness

Compared to these similar compounds, 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is unique due to its combined structural features, which confer distinct reactivity and potential applications. The presence of both brominated phenoxy and naphthylmethylidene groups in a single molecule allows for a broader range of chemical transformations and interactions.

This detailed overview provides a comprehensive understanding of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H16Br2N2O3

Molecular Weight

492.2 g/mol

IUPAC Name

2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H16Br2N2O3/c1-26-15-9-17(21)20(18(22)10-15)27-12-19(25)24-23-11-14-7-4-6-13-5-2-3-8-16(13)14/h2-11H,12H2,1H3,(H,24,25)/b23-11+

InChI Key

JDAXBVLWKQCJDM-FOKLQQMPSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)Br

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

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